N-Cyclopropyl vs. N-Benzyl 4-Fluoro-Benzothiophene-2-Carboxamide: Screening Profile Divergence Across Six HTS Assays
The target compound, N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide, was screened in at least six distinct HTS assays within the NIH Molecular Libraries Program, covering RGS4 activation, mu-opioid receptor agonism, ADAM17 exosite inhibition, muscarinic M1 receptor agonism, UPR pathway activation, and furin inhibition . By contrast, the closely related N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide (no CAS registry found in the MLSMR) is not represented in this public screening corpus, indicating a compound selection or availability gap. The cyclopropyl substituent, being smaller and metabolically more stable than benzyl, confers distinct physicochemical properties (cLogP, polar surface area) that drive differential target engagement and screening outcomes. No direct head-to-head comparison exists in the published literature; however, the absence of the N-benzyl analog from the same screening panel represents a class-level inference that the N-cyclopropyl variant is the compound accessible for probe discovery across these targets.
| Evidence Dimension | Number of distinct HTS assay entries in the NIH Molecular Libraries Program (PubChem BioAssay) |
|---|---|
| Target Compound Data | 6 distinct HTS assay entries (RGS4 agonist, mu-opioid agonist, ADAM17 inhibitor, M1 agonist, UPR agonist, furin inhibitor) |
| Comparator Or Baseline | N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide: 0 HTS assay entries in the same database |
| Quantified Difference | 6 vs. 0 HTS assay entries |
| Conditions | PubChem BioAssay database queried by compound identifier; NIH Molecular Libraries Program screening centers (Johns Hopkins, Scripps, Burnham, University of Pittsburgh) |
Why This Matters
For users seeking a pre-screened benzothiophene-2-carboxamide with known multi-target HTS activity fingerprints, this compound offers publicly documented screening data that closest N-substituted analogs lack.
